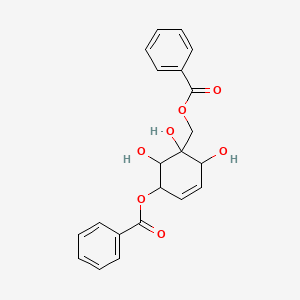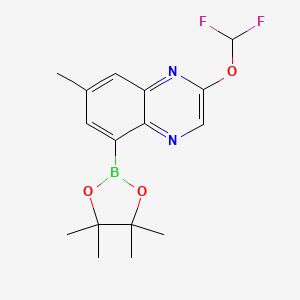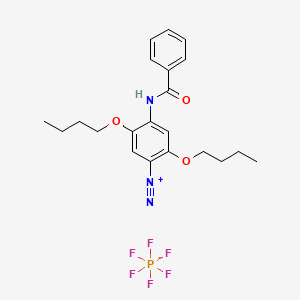
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate is a diazonium salt that is used in various chemical reactions and applications. Diazonium salts are known for their ability to undergo a wide range of chemical transformations, making them valuable intermediates in organic synthesis. This particular compound is characterized by the presence of a benzoylamino group, two butoxy groups, and a diazonium group, all attached to a benzene ring. The hexafluorophosphate anion provides stability to the diazonium cation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate typically involves the diazotization of an aromatic amine. The process begins with the preparation of 4-(benzoylamino)-2,5-dibutoxyaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium ion. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk associated with handling diazonium salts, which can be unstable and potentially explosive.
化学反応の分析
Types of Reactions
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through nucleophilic substitution reactions.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium iodide, sodium hydroxide, or copper(I) cyanide are commonly used. The reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners. The reactions are usually performed in alkaline conditions to facilitate the coupling process.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products, which are characterized by the presence of a -N=N- linkage.
Reduction Reactions: The major product is the corresponding aromatic amine.
科学的研究の応用
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound can be used in bioconjugation reactions to label proteins or other biomolecules with fluorescent or affinity tags.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation reactions, the diazonium compound selectively reacts with tyrosine residues in proteins, forming stable covalent bonds.
類似化合物との比較
Similar Compounds
4-(Benzoylamino)-2,5-diethoxybenzenediazonium hexafluorophosphate: This compound is similar in structure but has ethoxy groups instead of butoxy groups.
4-Formylbenzene diazonium hexafluorophosphate: This compound has a formyl group instead of a benzoylamino group.
Uniqueness
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate is unique due to the presence of both benzoylamino and butoxy groups, which can influence its reactivity and solubility. The hexafluorophosphate anion provides additional stability compared to other counterions, making it a valuable reagent in various chemical transformations.
特性
CAS番号 |
79637-86-8 |
|---|---|
分子式 |
C21H26F6N3O3P |
分子量 |
513.4 g/mol |
IUPAC名 |
4-benzamido-2,5-dibutoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C21H25N3O3.F6P/c1-3-5-12-26-19-15-18(24-22)20(27-13-6-4-2)14-17(19)23-21(25)16-10-8-7-9-11-16;1-7(2,3,4,5)6/h7-11,14-15H,3-6,12-13H2,1-2H3;/q;-1/p+1 |
InChIキー |
QEQVNLOQDUJAAE-UHFFFAOYSA-O |
正規SMILES |
CCCCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCCCC)[N+]#N.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



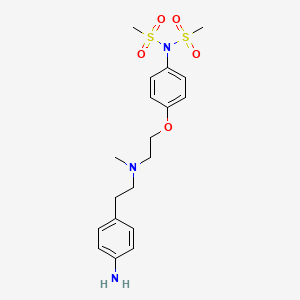

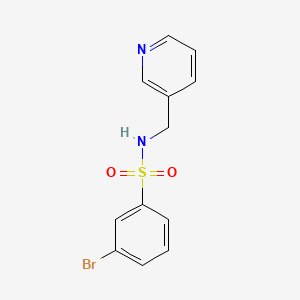
![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
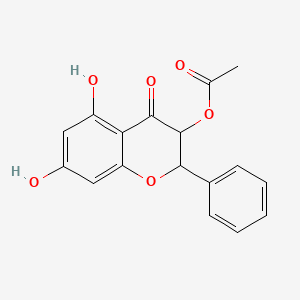

![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
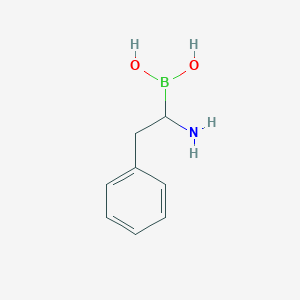
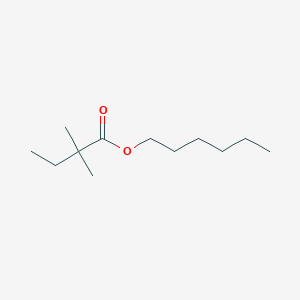
![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
